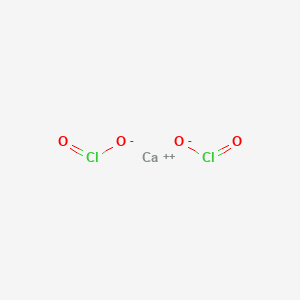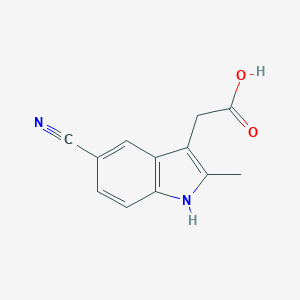
5-氰基-2-甲基吲哚-3-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-2-methylindole-3-acetic acid is a chemical compound with the molecular formula C12H10N2O2 .
Molecular Structure Analysis
The molecular structure of 5-Cyano-2-methylindole-3-acetic acid consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Cyano-2-methylindole-3-acetic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 214.22 Da .科学研究应用
Indole Derivatives in Alkaloid Synthesis
Field
Chemistry, specifically organic synthesis .
Application
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and are important types of molecules and natural products .
Method
The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
Results
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Indole-3-acetic Acid in Fungal Ecology
Field
Biology, specifically fungal ecology .
Application
Indole-3-acetic acid (IAA) is a common plant hormone of the auxin class and it regulates various aspects of plant growth and development .
Method
IAA is produced by microorganisms, including bacteria and fungi, and plants . Research is underway globally to exploit the potential for developing IAA-producing fungi for promoting plant growth and protection for sustainable agriculture .
Results
IAA regulates the physiological response and gene expression in these microorganisms . The convergent evolution of IAA production leads to the hypothesis that natural selection might have favored IAA as a widespread physiological code in these microorganisms and their interactions .
Indole Derivatives in Antiviral Research
Field
Pharmacology, specifically antiviral research .
Application
Indole derivatives have been found to possess antiviral activity . They have been used in the development of antiviral agents .
Method
The synthesis of various indole derivatives and their testing against a broad range of RNA and DNA viruses has been carried out .
Results
Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Indole Derivatives in Anti-inflammatory Research
Field
Pharmacology, specifically anti-inflammatory research .
Application
Indole derivatives have been found to possess anti-inflammatory activity .
Method
The synthesis of various indole derivatives and their testing for anti-inflammatory activity has been carried out .
Results
Certain indole derivatives have shown significant anti-inflammatory activity .
Indole Derivatives in Anticancer Research
Field
Pharmacology, specifically anticancer research .
Application
Indole derivatives have been found to possess anticancer activity . They have been used in the development of anticancer agents .
Method
The synthesis of various indole derivatives and their testing for anticancer activity has been carried out .
Results
Certain indole derivatives have shown significant anticancer activity .
Indole Derivatives in Antimicrobial Research
Field
Pharmacology, specifically antimicrobial research .
Application
Indole derivatives have been found to possess antimicrobial activity . They have been used in the development of antimicrobial agents .
Method
The synthesis of various indole derivatives and their testing for antimicrobial activity has been carried out .
Results
Certain indole derivatives have shown significant antimicrobial activity .
安全和危害
属性
IUPAC Name |
2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGSGFUMSJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649601 |
Source


|
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylindole-3-acetic acid | |
CAS RN |
13218-36-5 |
Source


|
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

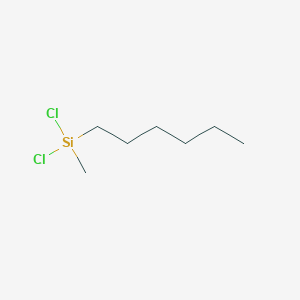
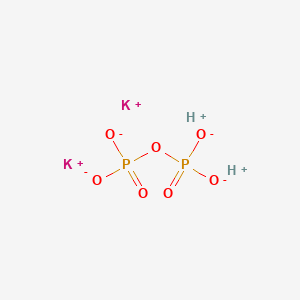
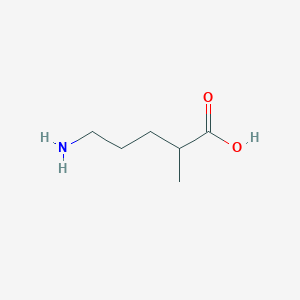
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
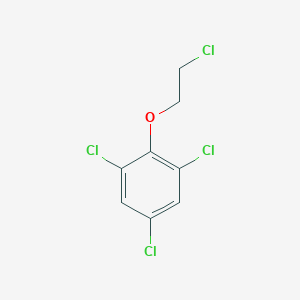
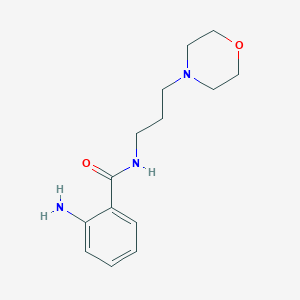
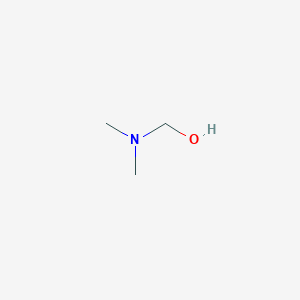
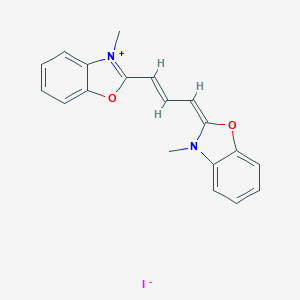
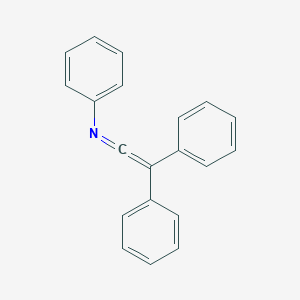
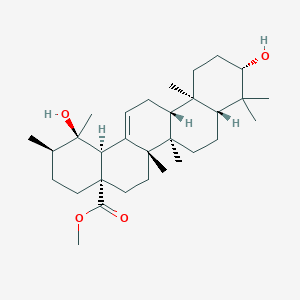
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
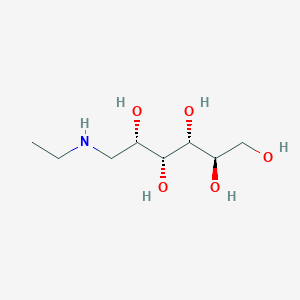
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
